An In-depth Technical Guide to 6-Fluoro-1-tetralone
An In-depth Technical Guide to 6-Fluoro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluoro-1-tetralone, a fluorinated aromatic ketone of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its potential applications in drug discovery.
Core Properties and Identification
6-Fluoro-1-tetralone, identified by the CAS Number 703-67-3 , is a derivative of tetralone, a bicyclic aromatic hydrocarbon.[1][2] The incorporation of a fluorine atom can significantly modify the compound's physicochemical and biological properties, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3]
Physicochemical Data
A summary of the key physicochemical properties of 6-Fluoro-1-tetralone is presented in Table 1 for easy reference.
| Property | Value | Source |
| CAS Number | 703-67-3 | [1][2] |
| Molecular Formula | C₁₀H₉FO | [2][4] |
| Molecular Weight | 164.18 g/mol | [2][4] |
| Boiling Point | 75 °C at 0.6 Torr | [5] |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [5] |
| Purity | Typically available at ≥95% or 97% | [4][6] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [5] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 6-Fluoro-1-tetralone. While a complete set of publicly available spectra is limited, ¹H NMR data has been reported.
¹H NMR (400 MHz, CDCl₃): δ 8.04 (dd, 1H), 6.99 (dt, 1H), 6.92 (dd, 1H), 2.97 (t, 2H), 2.64 (t, 2H), 2.16 (m, 2H).[7]
Note: A comprehensive analysis would also include ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Researchers are advised to acquire these spectra for complete characterization of their samples.
Synthesis Protocol
The following section details a common experimental procedure for the synthesis of 6-Fluoro-1-tetralone.
Synthesis of 6-Fluoro-1-tetralone from 4-(3-fluorophenyl)butyric acid
This method involves an intramolecular Friedel-Crafts acylation reaction.
Materials:
-
4-(3-fluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Nitrogen gas supply
-
Water (for quenching)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol) and polyphosphoric acid (2 g) is heated to 110°C under a nitrogen atmosphere.[7]
-
The reaction mixture is maintained at this temperature for 2 hours.[7]
-
After the reaction is complete, the mixture is cooled to room temperature.[7]
-
The reaction is quenched by the addition of water and the mixture is diluted with diethyl ether.[7]
-
The organic phase is washed twice with a saturated aqueous sodium bicarbonate solution.[7]
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield 6-Fluoro-1-tetralone.[7]
Expected Yield: Approximately 87%.[7]
The synthesis workflow is illustrated in the diagram below.
Caption: Synthesis of 6-Fluoro-1-tetralone via intramolecular Friedel-Crafts acylation.
Applications in Drug Discovery and Research
The tetralone scaffold is a valuable building block in medicinal chemistry, appearing in a variety of biologically active compounds. Tetralone derivatives have been investigated for a range of therapeutic applications, including as antibacterial, antitumor, and central nervous system (CNS) active agents. The introduction of a fluorine atom, as in 6-Fluoro-1-tetralone, is a common strategy to modulate a molecule's properties for improved drug-like characteristics.[3]
While specific biological activities and signaling pathway involvement for 6-Fluoro-1-tetralone are not extensively documented in publicly available literature, its structural similarity to other biologically active tetralones suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. Researchers may utilize 6-Fluoro-1-tetralone in the development of new compounds for screening in various biological assays.
The general workflow for utilizing a compound like 6-Fluoro-1-tetralone in an early-stage drug discovery process is depicted below.
Caption: A generalized workflow for the use of 6-Fluoro-1-tetralone in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-Fluoro-1-tetralone. It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Fluoro-1-tetralone is a valuable fluorinated building block for synthetic and medicinal chemists. Its straightforward synthesis and the known biological relevance of the tetralone scaffold make it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the specific biological activities of 6-Fluoro-1-tetralone and its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. chemwhat.com [chemwhat.com]
- 2. acubiochem.com [acubiochem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Fluoro-1-tetralone - Amerigo Scientific [amerigoscientific.com]
- 5. 6-Fluoro-1-tetralone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 6-Fluoro-1-tetralone | CymitQuimica [cymitquimica.com]
- 7. 6-Fluoro-1-tetralone | 703-67-3 [chemicalbook.com]
